

Application Notes and Protocols for the Spectrophotometric Determination of Procaine Hydrochloride

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Compound of Interest

Compound Name: Procaine Hydrochloride

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This document provides detailed application notes and protocols for the quantitative determination of **procaine hydrochloride** in pharmaceutical preparations using UV-Visible spectrophotometry. The methods described are based on sensitive and reliable colorimetric reactions suitable for quality control and research purposes.

Introduction

Procaine hydrochloride is a local anesthetic of the ester type.^[1] Its quantification in pharmaceutical dosage forms is crucial to ensure product quality and therapeutic efficacy. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. The methods detailed below are based on two primary chemical reactions: diazotization-coupling and oxidative coupling, which produce intensely colored and stable chromogens that can be measured spectrophotometrically.

Principle of Methods

The spectrophotometric methods for the determination of **procaine hydrochloride** primarily involve the derivatization of the primary aromatic amine group in the procaine molecule to form a colored product.

- **Diazotization-Coupling Reaction:** **Procaine hydrochloride** is first diazotized with sodium nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with a chromogenic agent (e.g., 2,5-dimethylphenol, 7-iodo-8-hydroxyquinoline-5-sulphonic acid, or phenol) in an alkaline medium to produce a stable and intensely colored azo dye. The absorbance of this dye is proportional to the concentration of **procaine hydrochloride**.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Oxidative Coupling Reaction:** This method is based on the reaction of **procaine hydrochloride** with a chromogenic agent, such as phenothiazine, in the presence of an oxidizing agent like ferric nitrate. This reaction forms a stable, colored product that can be quantified spectrophotometrically.[\[5\]](#)[\[6\]](#)

Quantitative Data Summary

The following tables summarize the key analytical parameters for different spectrophotometric methods for the determination of **procaine hydrochloride**.

Table 1: Summary of Analytical Parameters for Diazotization-Coupling Methods

Coupling Reagent	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Molar Absorptivity ($\text{L mol}^{-1} \text{cm}^{-1}$)
2,5-dimethylphenol	466	1 - 15	2.193×10^4
7-iodo-8-hydroxyquinoline-5-sulphonic acid	500	1 - 14	1.429×10^4
Phenol	450	2 - 22	2.469×10^4
8-hydroxyquinoline (8-HQ)	509	0.8 - 8.0	2.0814×10^4

Data sourced from multiple studies.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)

Table 2: Summary of Analytical Parameters for Oxidative Coupling Method

Chromogenic Reagent	Oxidizing Agent	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Molar Absorptivity ($\text{L mol}^{-1} \text{cm}^{-1}$)
Phenothiazine	Ferric Nitrate	610	2 - 80	5.51×10^3

Data sourced from a study on oxidative coupling.[\[5\]](#)

Experimental Protocols

Protocol 1: Determination of Procaine Hydrochloride via Diazotization-Coupling with 2,5-dimethylphenol

This protocol is based on the diazotization of **procaine hydrochloride** and subsequent coupling with 2,5-dimethylphenol to form a yellow-orange azo dye.[\[2\]](#)

1. Reagents and Solutions:

- Standard **Procaine Hydrochloride** Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of pure **procaine hydrochloride** and dissolve it in distilled water in a 100 mL volumetric flask. Make up to the mark with distilled water.
- Sodium Nitrite Solution (0.25% w/v): Dissolve 0.25 g of sodium nitrite in 100 mL of distilled water.
- Acetic Acid (1 M): Dilute 5.7 mL of glacial acetic acid to 100 mL with distilled water.
- 2,5-dimethylphenol Solution: Prepare a suitable concentration as specified in the original research, ensuring it is in excess for the coupling reaction.
- Sodium Hydroxide Solution (1 M): Dissolve 4.0 g of sodium hydroxide in 100 mL of distilled water.

2. Instrumentation:

- UV-Visible Spectrophotometer (double beam)
- 1 cm quartz cuvettes

3. Standard Curve Preparation:

- Into a series of 10 mL volumetric flasks, pipette aliquots (e.g., 0.1, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mL) of the 100 µg/mL standard **procaine hydrochloride** solution to obtain concentrations ranging from 1 to 15 µg/mL.
- To each flask, add 1 mL of 1 M acetic acid and 1 mL of 0.25% sodium nitrite solution. Mix well and allow to stand for 5 minutes for complete diazotization.
- Add 1.5 mL of the 2,5-dimethylphenol solution to each flask, followed by 2.5 mL of 1 M sodium hydroxide solution to make the medium alkaline.[2]
- Dilute to the mark with distilled water and mix thoroughly.
- Measure the absorbance of the resulting yellow-orange solution at 466 nm against a reagent blank prepared in the same manner but without **procaine hydrochloride**. [2]
- Plot a calibration curve of absorbance versus concentration.

4. Sample Preparation (for Injections):

- The contents of a **procaine hydrochloride** injection vial should be diluted with distilled water to obtain a theoretical concentration within the linearity range of the method.
- Treat an aliquot of the diluted sample solution as described in the standard curve preparation (step 2 onwards).
- Measure the absorbance and determine the concentration from the calibration curve.

Protocol 2: Determination of Procaine Hydrochloride via Oxidative Coupling with Phenothiazine

This protocol utilizes the oxidative coupling of **procaine hydrochloride** with phenothiazine in the presence of ferric nitrate to form a green-colored product.[5][6]

1. Reagents and Solutions:

- Standard **Procaine Hydrochloride** Stock Solution (1000 µg/mL): Accurately weigh 0.1 g of pure **procaine hydrochloride** and dissolve it in distilled water in a 100 mL volumetric flask. Make up to the mark with distilled water.[\[5\]](#)
- Phenothiazine Solution (5×10^{-3} M): Prepare by dissolving the appropriate amount of phenothiazine in a suitable solvent.
- Ferric Nitrate Solution: Prepare a suitable concentration to act as the oxidizing agent.

2. Instrumentation:

- UV-Visible Spectrophotometer
- 1 cm quartz cuvettes

3. Standard Curve Preparation:

- Into a series of 25 mL volumetric flasks, add aliquots of the standard **procaine hydrochloride** solution to get final concentrations in the range of 2-80 µg/mL.[\[5\]](#)
- To each flask, add a specified volume of the phenothiazine solution followed by the ferric nitrate solution.
- Allow the reaction to proceed for a set time (e.g., 10 minutes) at room temperature for full color development.[\[5\]](#)
- Dilute to the mark with distilled water and mix well.
- Measure the absorbance of the green solution at 610 nm against a reagent blank.[\[5\]](#)
- Construct a calibration curve by plotting absorbance versus concentration.

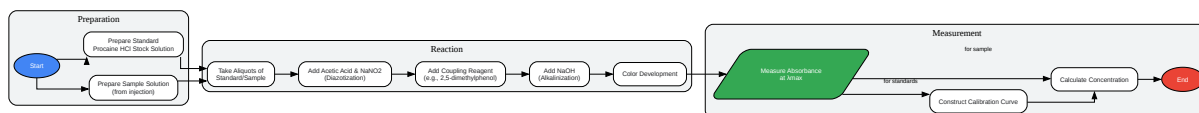
4. Sample Preparation (for Injections):

- For injections containing procaine penicillin, an accurately weighed portion of the mixed powder from three vials, equivalent to about 0.241 g of Procaine HCl, is dissolved in distilled water and diluted to 100 mL. Further dilutions are made to bring the concentration within the calibration range.[\[5\]](#)

- An aliquot of the diluted sample is then treated according to the standard procedure.
- The concentration is determined from the calibration curve.

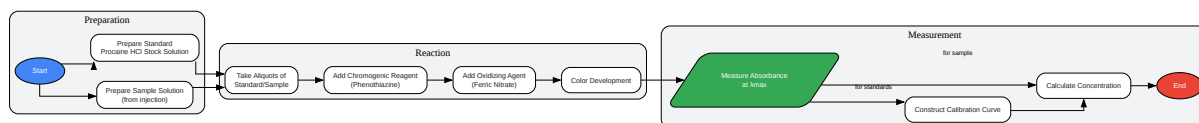
Visualized Workflows

The following diagrams illustrate the experimental workflows for the spectrophotometric determination of **procaine hydrochloride**.



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Caption: Workflow for Diazotization-Coupling Method.

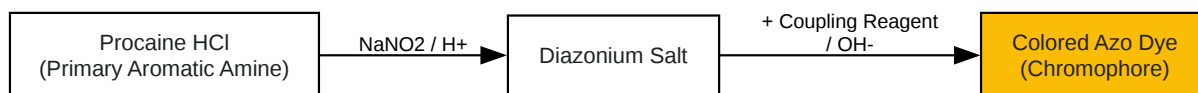


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Caption: Workflow for Oxidative Coupling Method.

Signaling Pathway Diagram

The following diagram illustrates the chemical reaction pathway for the diazotization-coupling method.



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Caption: Diazotization-Coupling Reaction Pathway.

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